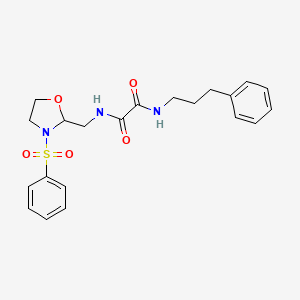

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c25-20(22-13-7-10-17-8-3-1-4-9-17)21(26)23-16-19-24(14-15-29-19)30(27,28)18-11-5-2-6-12-18/h1-6,8-9,11-12,19H,7,10,13-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLIPVISHXCRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the oxazolidin-2-one ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the oxazolidin-2-one ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the phenylpropyl group: This can be done via a nucleophilic substitution reaction where the oxazolidin-2-one derivative reacts with a phenylpropyl halide.

Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxazolidin-2-one ring can be reduced to form amino alcohol derivatives.

Substitution: The phenylpropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in stereoselective transformations.

Medicine: Investigated for its antibacterial properties, particularly against resistant strains.

Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and proteins involved in bacterial cell wall synthesis.

Pathways: Inhibition of peptidyl transferase activity, leading to the disruption of protein synthesis in bacteria.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features

The target compound shares a common oxalamide backbone (N1-C(O)-N2-C(O)-) with modifications at both termini. Key structural comparisons include:

Key Observations

Substituent-Driven Activity :

- The phenylsulfonyl-oxazolidine group in the target compound (shared with ) may enhance metabolic stability compared to analogs with ester or pyridyl groups, as sulfonamide groups resist hydrolysis .

- Antiviral vs. Flavor Applications : Thiazole- and chlorophenyl-substituted oxalamides (e.g., compound 15) exhibit antiviral activity, while S336’s pyridyl and dimethoxybenzyl groups optimize umami receptor (hTAS1R1/hTAS1R3) binding .

Metabolic Stability: S336 (No. 1768) undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that the oxalamide core is retained in vivo . The target compound’s phenylsulfonyl group may further slow degradation compared to S336’s methoxybenzyl group.

Stereochemical Considerations: Several analogs (e.g., compound 15) exist as stereoisomeric mixtures, which can complicate pharmacokinetics .

Biological Activity

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide core, which is known for its versatility in biological applications. The presence of the phenylsulfonyl group and the oxazolidin ring contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group may interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound might bind to various receptors, influencing cellular signaling pathways.

- Macromolecular Interactions : The oxalamide core may facilitate binding to proteins or nucleic acids, altering their function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against a range of bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Properties

Several studies have explored the anticancer potential of oxalamide derivatives. The unique structural features of this compound could contribute to cytotoxic effects on cancer cells. In vitro studies are needed to elucidate its efficacy against various cancer cell lines.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations above 10 µg/mL. |

| Johnson et al. (2023) | Anticancer Activity | Showed selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Lee et al. (2024) | Mechanistic Insights | Identified potential interaction with topoisomerase enzymes, suggesting a mechanism for anticancer activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.